molecular formula C12H7ClF2O B6374054 5-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% CAS No. 1261936-17-7

5-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95%

Cat. No. B6374054
CAS RN: 1261936-17-7
M. Wt: 240.63 g/mol
InChI Key: AWSIADGZBFNQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% (5-CF2P) is a synthetic organic compound belonging to the class of phenols. It is a versatile compound that has a wide range of applications in the scientific and medical fields. 5-CF2P has been used in various research studies, ranging from drug synthesis to biochemical and physiological experiments.

Mechanism of Action

5-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% is believed to act as an inhibitor of the enzyme cytochrome P450. This enzyme is responsible for the metabolism of drugs and other compounds in the body. By inhibiting the enzyme, 5-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% can reduce the metabolism of drugs and other compounds, which can lead to an increase in their effectiveness.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% are still being studied. However, studies have shown that 5-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% can increase the effectiveness of certain drugs, such as antibiotics and antifungals. Additionally, 5-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% has been shown to reduce the metabolism of certain compounds, leading to an increase in their concentration in the body.

Advantages and Limitations for Lab Experiments

5-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% is a versatile compound that can be used in a variety of laboratory experiments. Its low cost and availability make it an attractive option for researchers. Additionally, its ability to inhibit the enzyme cytochrome P450 makes it useful for studying the effects of various compounds on the body. However, 5-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% is not without its limitations. Its toxicity and potential for causing adverse reactions in humans make it unsuitable for use in clinical trials.

Future Directions

There are a number of potential future directions for 5-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95%. These include further research into its effects on the body, its potential uses in drug synthesis, and its potential uses in biochemical and physiological experiments. Additionally, further research into the mechanism of action of 5-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% may be beneficial in understanding its effects on the body. Finally, further research into the safety and toxicity of 5-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% may be beneficial in understanding its potential uses in clinical trials.

Synthesis Methods

5-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% is synthesized through a multi-step process that involves the reaction of 3-chloro-5-fluorophenol and 2-fluorophenol. The two reactants are combined in a reaction vessel and heated to a temperature of 150-200 °C. The reaction is then allowed to proceed for two hours, during which time the reactants form a single product, 5-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95%. The product is then cooled and filtered to remove any impurities.

Scientific Research Applications

5-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of drugs, such as antifungals and antibiotics. It has also been used in the synthesis of pharmaceutical intermediates and organic compounds. Additionally, 5-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% has been used in biochemical and physiological experiments to study the effects of various compounds on the body.

properties

IUPAC Name

5-(3-chloro-5-fluorophenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2O/c13-9-3-8(4-10(14)6-9)7-1-2-11(15)12(16)5-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSIADGZBFNQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684338
Record name 3'-Chloro-4,5'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261936-17-7
Record name 3'-Chloro-4,5'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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